Tetrahydro-2-(4-methylphenoxy)-2H-pyran

Vue d'ensemble

Description

Tetrahydro-2-(4-methylphenoxy)-2H-pyran is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Tetrahydro-2-(4-methylphenoxy)-2H-pyran is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant, antimicrobial, and cytotoxic properties, as well as insights from recent research studies.

Chemical Structure and Properties

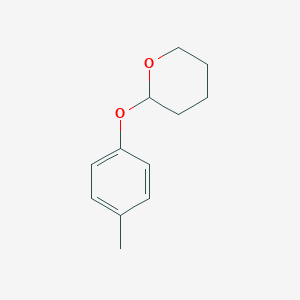

This compound is characterized by a six-membered heterocyclic structure containing oxygen, which is known to influence its biological activity. The presence of the 4-methylphenoxy group enhances its lipophilicity, potentially affecting its interaction with biological membranes and targets.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives of pyran structures have shown the ability to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. A study demonstrated that certain 4H-pyran derivatives exhibited strong DPPH scavenging activity, with IC50 values lower than standard antioxidants like butylated hydroxytoluene (BHT) .

| Compound | DPPH IC50 (µM) | Reducing Power EC50 (mM) |

|---|---|---|

| 4g | 75.1 | 0.072 |

| 4j | 85.88 | 0.074 |

| BHT | N/A | 0.089 |

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various derivatives. In a study evaluating 4H-pyran derivatives, compounds were tested against Gram-positive bacteria and exhibited lower IC50 values than ampicillin . These findings suggest that this compound and its analogs may serve as effective antimicrobial agents.

Cytotoxicity

Cytotoxic effects have also been investigated in relation to this compound. Certain derivatives were tested against HCT-116 cancer cells, revealing significant inhibitory effects on cell proliferation. For example, compounds with structural similarities demonstrated IC50 values indicating potent cytotoxicity against these cancer cells .

Safety and Toxicological Profile

The safety profile of this compound has been assessed in various studies. Notably, it was found to be non-genotoxic in in vitro micronucleus tests and did not exhibit significant mutagenic activity in bacterial reverse mutation assays . These findings are promising for its potential therapeutic applications.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several 4H-pyran derivatives, including those related to this compound, and evaluated their biological activities. The results indicated that modifications to the pyran ring could enhance antioxidant and antimicrobial properties significantly .

- Comparative Analysis : A comparative analysis of pyran derivatives highlighted the structural features that contribute to their bioactivity. For instance, the introduction of hydroxyl or carboxylic groups in related compounds improved solubility and bioactivity profiles .

- Therapeutic Potential : The therapeutic potential of this compound extends beyond its antioxidant and antimicrobial activities; it may also play a role in metabolic disorders due to its interaction with peroxisome proliferator-activated receptors (PPARs), which are crucial in lipid metabolism and insulin sensitivity .

Propriétés

IUPAC Name |

2-(4-methylphenoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-10-5-7-11(8-6-10)14-12-4-2-3-9-13-12/h5-8,12H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBYZOIXSNMRNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2CCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051686 | |

| Record name | 2-(4-Methylphenoxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13481-09-9 | |

| Record name | Tetrahydro-2-(4-methylphenoxy)-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13481-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-2-(4-methylphenoxy)-2H-pyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013481099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran, tetrahydro-2-(4-methylphenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(4-Methylphenoxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2-(p-tolyloxy)-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDRO-2-(4-METHYLPHENOXY)-2H-PYRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TG35V9PBQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.